

# Application Note: High-Precision Measurement of $^{206}\text{Pb}/^{204}\text{Pb}$ Ratios for Provenance Studies

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## Compound of Interest

Compound Name: Lead-206

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## Introduction

Lead (Pb) has four stable isotopes:  $^{204}\text{Pb}$ ,  $^{206}\text{Pb}$ ,  $^{207}\text{Pb}$ , and  $^{208}\text{Pb}$ . Three of these isotopes ( $^{206}\text{Pb}$ ,  $^{207}\text{Pb}$ , and  $^{208}\text{Pb}$ ) are the final decay products of uranium ( $^{238}\text{U}$ ,  $^{235}\text{U}$ ) and thorium ( $^{232}\text{Th}$ ).<sup>[1][2]</sup> The abundance of the primordial isotope,  $^{204}\text{Pb}$ , is not affected by radioactive decay. Consequently, the isotopic composition of lead varies in different geological deposits depending on the age and the U/Th/Pb ratio of the source rock.<sup>[3]</sup> This unique isotopic "fingerprint" is transferred to materials and artifacts during manufacturing and remains largely unchanged by processes like smelting or refining.<sup>[4][5]</sup> This principle forms the basis of lead isotope analysis (LIA) for provenance studies in archaeology, geology, environmental science, and forensics, allowing researchers to trace the origin of materials.<sup>[1][3][6]</sup> This application note provides a detailed protocol for the high-precision measurement of  $^{206}\text{Pb}/^{204}\text{Pb}$  ratios using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

## Principle of the Method

The protocol involves digesting the sample to bring the lead into a solution, separating the lead from the sample matrix using ion exchange chromatography, and finally, measuring the isotopic ratios using a high-resolution MC-ICP-MS.<sup>[1]</sup> This technique offers high precision (approaching <100 ppm) and faster sample processing compared to traditional Thermal Ionization Mass Spectrometry (TIMS).<sup>[7][8]</sup> Thallium (Tl) is often used as an internal standard to correct for instrumental mass bias.<sup>[9][10]</sup>

## Instrumentation and Materials

- Instrumentation:
  - Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS), such as a Nu Plasma HR or Thermo Fisher Neptune Plus.[\[7\]](#)[\[9\]](#)
  - Class 100 (ISO 5) clean laboratory with a laminar flow hood for sample preparation.
  - Microwave digestion system.
  - Hot plate.
  - PFA and Savillex® vials.
  - Polypropylene chromatography columns.
- Reagents and Standards:
  - High-purity, trace metal grade nitric acid (HNO<sub>3</sub>) and hydrochloric acid (HCl).
  - High-purity water (18.2 MΩ·cm).
  - Anion exchange resin, such as Bio-Rad AG® 1-X8, 100-200 mesh.[\[9\]](#)
  - NIST SRM 981 Common Lead Isotopic Standard for calibration and quality control.[\[7\]](#)
  - NIST SRM 997 Thallium (Tl) Isotopic Standard for mass bias correction.
  - Certified Reference Materials (CRMs) with a similar matrix to the samples (e.g., USGS AGV-2 for geological samples).[\[11\]](#)

## Experimental Protocol

### Sample Preparation and Digestion

Goal: To dissolve the sample and bring the lead into an acidic solution.

- Sampling: Weigh approximately 10-100 mg of the homogenized sample material into a clean PFA vial. The required sample size depends on the expected lead concentration.[3] For metals, a smaller sample (e.g., 20 mg) may be sufficient.[5]
- Surface Cleaning (for solid artifacts): Before weighing, physically or chemically clean the surface of the sample to remove any contamination. This can involve abrasion or light acid leaching.[12]
- Digestion:
  - Add a mixture of concentrated  $\text{HNO}_3$  and  $\text{HCl}$  (e.g., 2:1 ratio) to the vial.[12]
  - For silicate matrices, a mixture containing hydrofluoric acid (HF) may be necessary. Caution: HF is extremely hazardous.
  - Securely cap the vials and place them in a microwave digestion system or on a hotplate at low heat ( $\sim 120^\circ\text{C}$ ) for 12-48 hours until the sample is completely dissolved.
- Evaporation: Uncap the vials and evaporate the solution to dryness on a hotplate at low heat ( $\sim 80^\circ\text{C}$ ).
- Conversion to Chloride Form: Add a small amount of concentrated  $\text{HCl}$  and evaporate to dryness again. Repeat this step twice to ensure all nitrates are removed and the sample is converted to a chloride form for the next step.
- Final Dissolution: Dissolve the dried residue in a known volume of dilute  $\text{HCl}$  (e.g., 1.0 M  $\text{HCl}$ ).

## Lead Separation by Ion Exchange Chromatography

Goal: To isolate lead from the sample matrix to avoid isobaric interferences and matrix effects during mass spectrometry.

- Column Preparation:
  - Prepare chromatography columns with a slurry of pre-cleaned anion exchange resin (e.g., Bio-Rad AG® 1-X8).[9]

- Wash the resin extensively with high-purity water and acids.
- Condition the column by passing dilute HCl through it.
- Sample Loading: Load the dissolved sample solution onto the conditioned column.
- Matrix Elution: Wash the column with dilute HCl to elute the sample matrix elements while the lead is retained on the resin.
- Lead Elution: Elute the purified lead fraction from the column using a different concentration of acid (e.g., switching from HCl to HNO<sub>3</sub> or using a different molarity).
- Final Preparation: Evaporate the collected lead fraction to dryness. Dissolve the residue in a known volume of dilute HNO<sub>3</sub> (e.g., 2%) for analysis. A small aliquot should be taken to determine the Pb concentration to ensure it is within the optimal range for analysis (e.g., 5-10 ppb).[\[5\]](#)

## MC-ICP-MS Analysis

Goal: To precisely measure the ion beams of lead isotopes and calculate the ratios.

- Instrument Setup:
  - Optimize the MC-ICP-MS for sensitivity and stability according to the manufacturer's guidelines.
  - Use a sample introduction system appropriate for low sample volumes, such as a micro-concentric nebulizer.[\[2\]](#)
- Mass Bias Correction: Spike the sample and standard solutions with a known amount of Tl standard (NIST SRM 997) to monitor and correct for instrumental mass bias.
- Data Acquisition:
  - Introduce the blank solution, followed by the NIST SRM 981 standard, and then the samples. Run the NIST SRM 981 standard periodically throughout the analytical session to monitor and correct for instrument drift.[\[13\]](#)

- Measure the ion signals for  $^{204}\text{Pb}$ ,  $^{206}\text{Pb}$ ,  $^{207}\text{Pb}$ , and  $^{208}\text{Pb}$  simultaneously using the Faraday collectors. It is also critical to monitor for potential isobaric interference from mercury ( $^{204}\text{Hg}$ ) on  $^{204}\text{Pb}$  by measuring  $^{202}\text{Hg}$ .[\[7\]](#)
- Data is typically collected in blocks, with multiple measurements per block, for statistical robustness.[\[7\]](#)

## Data Processing and Quality Control

- Blank Correction: Subtract the average signal from the blank runs from all standard and sample measurements.
- Mass Bias Correction: Use the measured Tl isotope ratio to calculate a mass fractionation factor and apply it to the measured Pb isotope ratios.
- Standard Bracketing: Normalize the sample data to the known "true" values of the NIST SRM 981 standard, using the average of the standard measurements taken just before and after the sample block.[\[13\]](#)
- Ratio Calculation: Calculate the final  $^{206}\text{Pb}/^{204}\text{Pb}$ ,  $^{207}\text{Pb}/^{204}\text{Pb}$ , and  $^{208}\text{Pb}/^{204}\text{Pb}$  ratios and their associated uncertainties.
- Quality Assurance: Analyze certified reference materials (CRMs) as unknown samples to validate the accuracy and precision of the entire procedure. The results should fall within the certified values.[\[11\]](#)

## Data Presentation

Quantitative data from lead isotope analysis is typically presented in tables that include the sample identifier, the measured isotope ratios, and the analytical uncertainty (e.g., 2 standard deviations).

Table 1: Example Isotope Data for Archaeological Bronze Samples and Potential Ore Sources.

Sample ID	Material Type	$^{206}\text{Pb}/^{204}\text{Pb}$	$2\sigma$ Uncertainty	$^{207}\text{Pb}/^{204}\text{Pb}$	$2\sigma$ Uncertainty	$^{208}\text{Pb}/^{204}\text{Pb}$	$2\sigma$ Uncertainty
Standards							
NIST SRM 981 (Measured)	Standard	16.9408	0.0005	15.4965	0.0004	36.7224	0.0012
NIST SRM 981 (Certified)	Standard	16.9405	-	15.4963	-	36.7219	-
Artifacts							
AXE-001	Bronze Axe	18.552	0.0011	15.635	0.0009	38.651	0.0025
SWD-002	Sword Hilt	18.549	0.0012	15.636	0.0009	38.655	0.0026
BOWL-003	Bronze Bowl	17.885	0.0010	15.589	0.0008	37.998	0.0023
Ore Sources							
MINE-A	Ore Galena	18.555	0.0011	15.638	0.0009	38.660	0.0025
MINE-B	Ore Galena	17.889	0.0010	15.591	0.0008	38.001	0.0024

| MINE-C | Ore Galena | 18.891 | 0.0013 | 15.695 | 0.0010 | 39.014 | 0.0028 |

Data in this table is illustrative. The uncertainty is crucial for determining if an artifact's isotopic signature matches a source.

## Visualizations

### Experimental Workflow

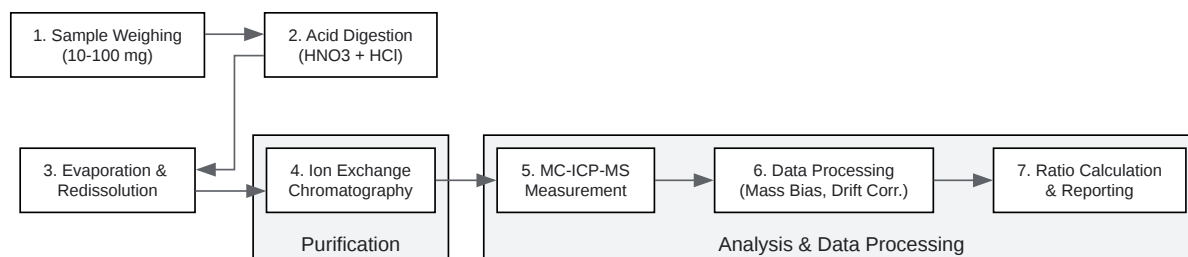


Figure 1. Experimental Workflow for Lead Isotope Analysis

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Caption: Figure 1. Experimental Workflow for Lead Isotope Analysis

## Principle of Provenance Study

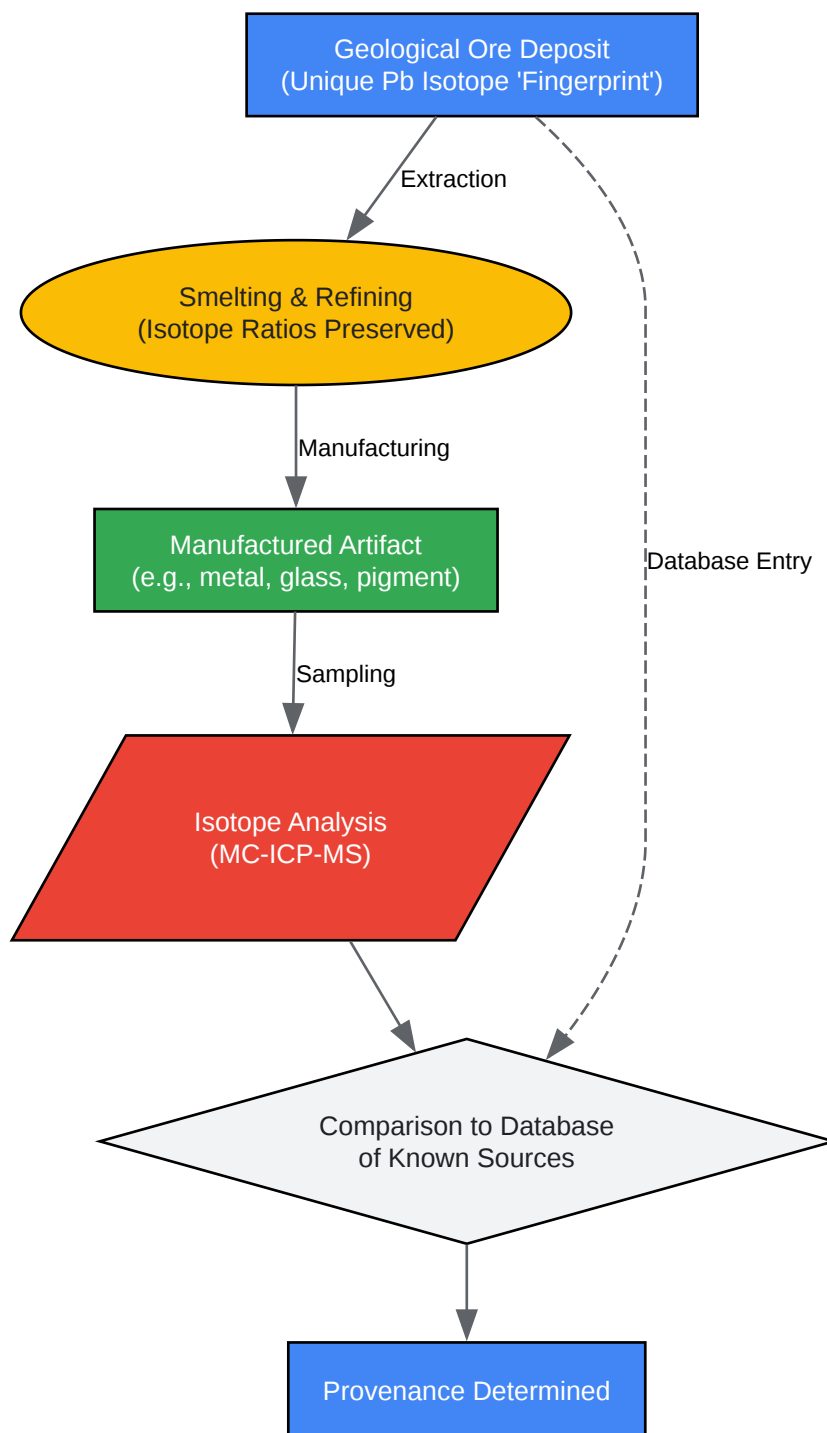


Figure 2. Logical Flow of Isotopic Provenancing

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Caption: Figure 2. Logical Flow of Isotopic Provenancing

## Applications in Drug Development



While traditionally used in archaeology and geology, LIA has potential applications for pharmaceutical and drug development professionals:

- **Raw Material Provenance:** Tracing the geographical origin of active pharmaceutical ingredients (APIs) and excipients. This can be crucial for quality control and ensuring consistency in supply chains.
- **Counterfeit Drug Identification:** Counterfeit drugs may be produced using raw materials from different geological sources than the authentic product. LIA can serve as a powerful forensic tool to identify these discrepancies in the inorganic components.
- **Supply Chain Integrity:** Verifying the source of materials at different stages of the supply chain to prevent fraud and ensure regulatory compliance.

## Conclusion

The measurement of  $^{206}\text{Pb}/^{204}\text{Pb}$  and other lead isotope ratios by MC-ICP-MS is a robust and high-precision method for provenance studies.<sup>[7][8]</sup> The detailed protocol provided here outlines the critical steps from sample preparation to data analysis, ensuring high-quality, reliable data. The unique isotopic fingerprints of materials provide invaluable information for a wide range of scientific disciplines, including the verification of raw material sources in the pharmaceutical industry.<sup>[1][6]</sup>

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